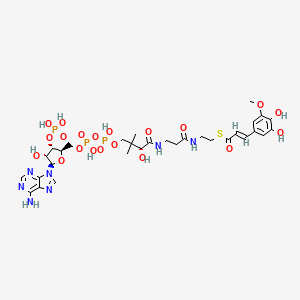
5-Hydroxyferuloyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
5-Hydroxyferuloyl-CoA is synthesized through the hydroxylation of feruloyl-CoA, catalyzed by the enzyme ferulate 5-hydroxylase . This reaction typically occurs under physiological conditions in plants.
Industrial Production Methods
While there is limited information on the industrial production of this compound, it is generally produced through biotechnological methods involving the expression of specific enzymes in microbial systems .
化学反応の分析
Types of Reactions
5-Hydroxyferuloyl-CoA undergoes various chemical reactions, including:
Methylation: Catalyzed by caffeoyl-CoA O-methyltransferase, converting it to sinapoyl-CoA.
Oxidation: Involves the formation of different lignin precursors.
Common Reagents and Conditions
Methylation: Requires S-adenosyl methionine as a methyl donor.
Oxidation: Typically involves oxidative enzymes and cofactors.
Major Products
Sinapoyl-CoA: Formed through methylation.
Lignin Precursors: Formed through oxidation.
科学的研究の応用
Role in Lignin Biosynthesis
5-Hydroxyferuloyl-CoA is an intermediate in the lignin biosynthetic pathway. Lignin is a complex organic polymer found in the cell walls of plants, providing structural support and resistance to degradation. The enzymatic conversion of this compound into other lignin precursors is catalyzed by specific O-methyltransferases (OMTs).
- Enzymatic Activity : Research shows that caffeoyl-CoA O-methyltransferase (CCoAOMT) can utilize this compound as a substrate, indicating its importance in synthesizing syringyl units in lignin . This enzymatic activity is crucial for enhancing the structural integrity of plant tissues and influences the overall quality of biomass for biofuel production.
Coumarin Biosynthesis
This compound also plays a pivotal role in the biosynthesis of coumarins, which are important for plant defense mechanisms and have various pharmacological properties.
- Biosynthetic Pathway : The compound is involved in the ortho-hydroxylation process leading to scopoletin production, a coumarin derivative . Studies on Arabidopsis thaliana have demonstrated that mutations affecting CCoAOMT lead to reduced levels of scopoletin, suggesting that this compound is a key precursor in this biosynthetic route .
Potential Industrial Applications
The derivatives of this compound have potential applications in various industries:
- Pharmaceuticals : Compounds derived from this compound exhibit anti-inflammatory and antioxidant properties, making them candidates for drug development . Their role in modulating metabolic pathways could be harnessed for therapeutic interventions.
- Agricultural Biotechnology : Enhancing the expression of genes involved in the metabolism of this compound may improve plant resilience against biotic and abiotic stresses. Genetic engineering approaches targeting CCoAOMT expression can lead to increased lignin content, enhancing disease resistance and biomass yield .
Case Studies and Research Findings
Several studies have documented the significance of this compound:
作用機序
5-Hydroxyferuloyl-CoA exerts its effects primarily through its involvement in the phenylpropanoid pathway. It acts as a substrate for various enzymes, leading to the production of lignin and other phenolic compounds . The molecular targets include enzymes like ferulate 5-hydroxylase and caffeoyl-CoA O-methyltransferase .
類似化合物との比較
Similar Compounds
Caffeoyl-CoA: A precursor in the same biosynthetic pathway.
Feruloyl-CoA: Another intermediate in lignin biosynthesis.
Sinapoyl-CoA: A product of 5-Hydroxyferuloyl-CoA methylation.
Uniqueness
This compound is unique due to its specific role in the hydroxylation and methylation steps of lignin biosynthesis, which are crucial for the formation of syringyl lignin units .
特性
分子式 |
C31H44N7O20P3S |
|---|---|
分子量 |
959.7 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C31H44N7O20P3S/c1-31(2,26(44)29(45)34-7-6-20(40)33-8-9-62-21(41)5-4-16-10-17(39)23(42)18(11-16)53-3)13-55-61(51,52)58-60(49,50)54-12-19-25(57-59(46,47)48)24(43)30(56-19)38-15-37-22-27(32)35-14-36-28(22)38/h4-5,10-11,14-15,19,24-26,30,39,42-44H,6-9,12-13H2,1-3H3,(H,33,40)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/b5-4+/t19-,24-,25-,26+,30-/m1/s1 |
InChIキー |
ILSPFIPSQSFPCN-VYBUCKLUSA-N |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)O)O |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















